2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide
Description
This compound is an indole derivative featuring a diethylamino-oxoethyl group at the 1-position of the indole ring and an N-ethyl-2-oxoacetamide moiety at the 3-position (Figure 1).
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-19-18(24)17(23)14-11-21(12-16(22)20(5-2)6-3)15-10-8-7-9-13(14)15/h7-11H,4-6,12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBAIMPWGWTHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole nucleus, followed by the introduction of the diethylamino group and the oxoethyl side chain. The final step involves the acylation of the indole derivative with N-ethyl-2-oxoacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids and bases are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can lead to various amine derivatives.
Scientific Research Applications
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The diethylamino and oxoethyl groups further modulate its activity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents at the Indole 1-Position:
- Target Compound: Diethylamino-oxoethyl group.
- Fluorinated Derivative 8 (): 1-Pentyl group substituted with fluorine. Synthesized via substitution of the 1-pentylindole subunit, yielding a potent CB2 ligand (Ki = 6.2 nM) .
- Adamantyl Derivatives (): Bulky adamantyl group introduced at the 2-position, synthesized via toluene and o-toluidine reactions. This group may hinder receptor binding due to steric effects .
- Methyl-Phenethylamino Derivatives (): 1-Methyl-phenethylamino substituents in leukotriene B4 antagonists (IC50 = 4.7–8 nM) .
Oxoacetamide Modifications:
- Triazolyl and Acetylphenyl Derivatives (–17): Substituents like triazolyl or acetylphenyl groups alter solubility and target specificity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The diethylamino group in the target compound likely improves water solubility compared to adamantyl () or tert-butylcarbamoyl () derivatives .
- Metabolic Stability: Bulky substituents (e.g., adamantyl) may reduce metabolic clearance but hinder membrane permeability. The target compound’s diethylamino group balances size and stability .
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide is a synthetic organic molecule that belongs to the class of oxoacetamides. Its unique structure, featuring an indole moiety and a diethylamino group, suggests potential for diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The IUPAC name of the compound reflects its complex structure, which includes:
- An indole nucleus
- A diethylamino substitution
- Dual oxoacetyl functionalities
This structural configuration may enhance the compound's solubility and bioavailability compared to similar compounds.
Biological Activities
Research indicates that compounds with structural similarities to This compound exhibit various biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole structure with methoxy group | Anticancer properties |
| 6-Bromoindole | Indole structure with bromine substituent | Antimicrobial activity |
| 4-Diethylaminobenzaldehyde | Aromatic amine with aldehyde | Potential neuroprotective effects |
The presence of the indole structure is significant as it is commonly found in many natural products and pharmaceuticals, contributing to various biological functions .
The mechanism of action for This compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Synthesis of the Indole Core : Starting from readily available precursors.
- Introduction of Functional Groups : Diethylamino and oxoacetyl groups are introduced through substitution and condensation reactions.
- Purification Techniques : Advanced techniques such as chromatography and crystallization are employed to ensure high yields and purity.
These methods highlight the compound's versatility in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to This compound :
-
Anticancer Activity : Research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Example Study: A study demonstrated that an indole-based compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for development as an anticancer agent.
-
Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
- Example Study: A recent investigation revealed that a structurally similar compound provided neuroprotection in models of neurodegenerative diseases.
-
Antimicrobial Properties : The antimicrobial efficacy of indole derivatives has been widely documented, with several studies reporting their ability to inhibit bacterial growth.
- Example Study: A study highlighted the effectiveness of a related indole derivative against multi-drug resistant bacterial strains.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via -NMR (e.g., indole H3 proton at δ 7.8–8.2 ppm) and -NMR (amide carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 458.562) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Q. Methodological Answer :
- Byproduct Analysis : Common byproducts include:
- Over-alkylation : Add indole derivatives with multiple alkylation sites.
- Oxoacetamide Hydrolysis : Use anhydrous solvents and inert atmospheres.
- Mitigation Strategies :
- Temperature Control : Perform alkylation at 0°C to reduce side reactions .
- Catalyst Screening : Test bases like KCO vs. NaH to balance reactivity and selectivity .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Advanced: How to resolve discrepancies in reported biological activity data for indole derivatives?
Methodological Answer :
Discrepancies (e.g., IC variations in kinase inhibition assays) arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines (see Table 1) .
- Compound Stability : Degradation in DMSO stock solutions over time.
Resolution Protocol :
Standardize Assays : Use uniform protocols (e.g., ATP = 10 μM, pH 7.4).
Fresh Stock Preparation : Aliquot compounds in anhydrous DMSO and store at -80°C.
Orthogonal Validation : Cross-validate activity via SPR (surface plasmon resonance) and cellular assays .
Table 1 : Comparative IC Values for Similar Indole Derivatives
| Compound | IC (nM) | Assay Type |
|---|---|---|
| Analog A (methyl substituent) | 12 ± 2 | Biochemical |
| Analog B (chloro substituent) | 85 ± 10 | Cell-based |
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
Systematic Substitution : Synthesize analogs with variations at:
- Indole C3 : Replace ethyl groups with bulkier substituents (e.g., isopropyl).
- Oxoacetamide Chain : Test N-ethyl vs. N-cyclopropyl .
In Vitro Screening : Evaluate analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent size with binding pocket occupancy .
Advanced: What strategies address pharmacokinetic challenges like poor solubility or bioavailability?
Q. Methodological Answer :
- Solubility Enhancement :
- Bioavailability Optimization :
Advanced: How to integrate computational modeling with experimental data for target identification?
Q. Methodological Answer :
Target Prediction : Use SwissTargetPrediction to identify kinases or GPCRs as putative targets .
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) to prioritize high-affinity targets.
Experimental Validation :
- SPR Binding Assays : Confirm K values for predicted targets.
- CRISPR Knockout Models : Validate target relevance in cellular assays .
Basic: What stability studies are required for long-term storage of this compound?
Q. Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Analytical Endpoints : Monitor via HPLC for degradants (e.g., hydrolyzed oxoacetamide).
- Storage Recommendations : Stable for >2 years at -20°C in amber vials under argon .
Advanced: How to evaluate enzyme inhibition kinetics for this compound?
Q. Methodological Answer :
Enzyme Assay Design : Use a fluorogenic substrate (e.g., Z-LYTE™) with varying ATP concentrations.
Data Analysis :
- Michaelis-Menten Plots : Calculate K (inhibition constant) using GraphPad Prism.
- Mode of Inhibition : Determine via Lineweaver-Burk plots (competitive vs. non-competitive) .
Advanced: How to ensure target specificity in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
